

# SAR studies of 4,5-Dibromopyridazin-3(2h)-one derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

[Get Quote](#)

A comprehensive analysis of the structure-activity relationships (SAR) of pyridazin-3(2H)-one derivatives reveals a versatile scaffold with tunable biological activities, positioning it as a significant pharmacophore in drug discovery. This guide compares the performance of various pyridazin-3(2H)-one derivatives across different therapeutic areas, supported by experimental data, to provide researchers, scientists, and drug development professionals with a detailed overview of the current landscape.

## Anti-inflammatory Activity

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).

## Structure-Activity Relationship Summary:

The anti-inflammatory activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the core ring. For instance, 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones have shown potent analgesic and anti-inflammatory effects, with some compounds exceeding the activity of standard drugs like aspirin and indomethacin.<sup>[1]</sup> Notably, the presence of an acetamide side chain linked to the lactam nitrogen at the second position of the pyridazinone ring enhances analgesic and anti-inflammatory actions with reduced ulcerogenic effects.<sup>[2]</sup> Furthermore, vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors.<sup>[2]</sup> A series of pyridazinone derivatives with an aryl or pyridyl moiety connected via an ethenyl spacer at

position-6 have demonstrated high potency as COX-2 inhibitors with IC<sub>50</sub> values in the nanomolar range.[\[3\]](#)

## Comparative Performance of Anti-inflammatory Pyridazinone Derivatives:

| Compound ID | R1 (Position 2) | R2 (Position 5)    | R3 (Position 6)           | Target            | IC <sub>50</sub> /Activity | Reference           |
|-------------|-----------------|--------------------|---------------------------|-------------------|----------------------------|---------------------|
| 20          | H               | 5-(4-chlorobenzyl) | 3-(4-chlorophenyl)        | Anti-inflammatory | 71.95% inhibition          | <a href="#">[4]</a> |
| 26          | H               | 5-(4-fluorobenzyl) | 3-(4-chlorophenyl)        | Anti-inflammatory | 77.23% inhibition          | <a href="#">[4]</a> |
| 2d          | H               | H                  | Ethenyl-(4-fluorophenyl)  | COX-2             | 15.56 nM                   | <a href="#">[3]</a> |
| 2f          | H               | H                  | Ethenyl-(4-methoxyphenyl) | COX-2             | 19.77 nM                   | <a href="#">[3]</a> |
| 3c          | H               | H                  | Ethenyl-(pyridin-3-yl)    | COX-2             | 16.82 nM                   | <a href="#">[3]</a> |
| Ibuprofen   | -               | -                  | -                         | Anti-inflammatory | 85.77% inhibition          | <a href="#">[4]</a> |
| Celecoxib   | -               | -                  | -                         | COX-2             | 17 (SI)                    | <a href="#">[3]</a> |

## Anticancer Activity

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines and

molecular targets such as VEGFR-2.

## Structure-Activity Relationship Summary:

The anticancer and antimicrobial activities of pyridazinone derivatives are intrinsically linked to the heterocyclic pyridazine ring.<sup>[5]</sup> A series of diarylurea derivatives based on pyridazinone scaffolds have been designed as analogs of sorafenib, a known multi-kinase inhibitor.<sup>[5][6]</sup> These compounds have demonstrated significant anticancer activity, particularly against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.<sup>[6]</sup> The introduction of a piperazinyl linker between the pyridazinone core and an additional phenyl ring has been shown to yield compounds with good anti-proliferative effects against gastric adenocarcinoma cells.<sup>[7]</sup>

## Comparative Performance of Anticancer Pyridazinone Derivatives:

| Compound ID | R Group<br>(General<br>Modification) | Target Cell<br>Line             | GI50 (µM)     | Reference |
|-------------|--------------------------------------|---------------------------------|---------------|-----------|
| 8f          | Diarylurea<br>derivative             | Melanoma (LOX<br>IMVI)          | - (83.84% GI) | [6]       |
| 10l         | Diarylurea<br>derivative             | NSCLC (NCI-<br>H522)            | 1.66          | [6]       |
| 17a         | Diarylurea<br>derivative             | Colon Cancer<br>(HCT-116)       | 2.51          | [6]       |
| 10l         | Diarylurea<br>derivative             | Prostate Cancer<br>(PC-3)       | 2.88          | [6]       |
| Doxorubicin | -                                    | AGS (gastric<br>adenocarcinoma) | -             | [7]       |

## Cardiovascular Activity

Pyridazinone derivatives have been investigated for their potential in treating cardiovascular diseases, with many exhibiting vasodilator and antihypertensive properties.

## Structure-Activity Relationship Summary:

The cardiovascular effects of pyridazinone derivatives are diverse. For example, 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropyl amino]-2-methylpropylamino]phenyl]- 4,5-dihydro-5-methyl-3(2H)pyridazinone mono ethyl maleate (TZC-5665) and its primary metabolite, M-2, have demonstrated negative chronotropic and inotropic effects, while M-2 alone showed a potent positive inotropic effect.<sup>[2]</sup> Several 6-(4-substitutedphenyl)-3-pyridazinone derivatives have exhibited potent vasorelaxant activity, with some compounds showing EC50 values superior to classical vasodilators like hydralazine.<sup>[8]</sup> The incorporation of various substituents at strategic positions on the pyridazinone ring has led to analogs with enhanced pharmacological activity and favorable ADMET profiles.<sup>[8]</sup>

## Comparative Performance of Cardiovascular Pyridazinone Derivatives:

| Compound ID | R Group<br>(General<br>Modification)     | Activity     | EC50 (μM) | Reference           |
|-------------|------------------------------------------|--------------|-----------|---------------------|
| 9           | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro | Vasodilatory | 0.051     | <a href="#">[9]</a> |
| 26          | Dihydropyridazin-3(2H)-one derivative    | Vasorelaxant | 0.08      | <a href="#">[9]</a> |
| 16          | 6-phenyl-pyridazin-3(2H)-one based       | Vasodilating | 0.339     | <a href="#">[9]</a> |
| Hydralazine | -                                        | Vasodilator  | 18.210    | <a href="#">[9]</a> |

## Antimicrobial Activity

Pyridazinone derivatives have also been explored for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains.

## Structure-Activity Relationship Summary:

The antimicrobial activity of pyridazinone derivatives can be modulated by various substitutions. A series of diarylurea derivatives based on the pyridazinone scaffold have shown promising antimicrobial activity.<sup>[5]</sup> For instance, compound 10h exhibited potent antibacterial activity against *Staphylococcus aureus*, while compound 8g showed significant antifungal activity against *Candida albicans*.<sup>[5]</sup> Another study found that compounds 7 and 13 were effective against *S. aureus* (MRSA), *P. aeruginosa*, and *A. baumannii* with low MIC values.<sup>[10]</sup> The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was found to decrease antibacterial activity, whereas hydrolysis of the ester group enhanced activity against Gram-negative bacteria.<sup>[11]</sup>

## Comparative Performance of Antimicrobial Pyridazinone Derivatives:

| Compound ID | Target Organism                                                                          | MIC ( $\mu\text{g/mL}$ )                | Reference            |
|-------------|------------------------------------------------------------------------------------------|-----------------------------------------|----------------------|
| 10h         | <i>Staphylococcus aureus</i>                                                             | 16                                      | <a href="#">[5]</a>  |
| 8g          | <i>Candida albicans</i>                                                                  | 16                                      | <a href="#">[5]</a>  |
| 7           | <i>E. coli</i> , <i>S. aureus</i><br>(MRSA), <i>S. typhimurium</i> , <i>A. baumannii</i> | 7.8 $\mu\text{M}$                       | <a href="#">[11]</a> |
| 13          | <i>A. baumannii</i> , <i>P. aeruginosa</i>                                               | 3.74 $\mu\text{M}$ , 7.48 $\mu\text{M}$ | <a href="#">[11]</a> |
| 3           | <i>S. aureus</i> (MRSA)                                                                  | 4.52 $\mu\text{M}$                      | <a href="#">[11]</a> |

## Experimental Protocols

### Carrageenan-Induced Rat Paw Edema (Anti-inflammatory)

The anti-inflammatory activity of the synthesized compounds was evaluated using the carrageenan-induced rat paw edema model. Wistar rats of either sex were divided into groups.

The test compounds and a standard drug (e.g., ibuprofen) were administered orally. After 30 minutes, 0.1 mL of a 1% w/v carrageenan suspension in normal saline was injected into the sub-plantar region of the left hind paw of each rat. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group.[\[4\]](#)

## In Vitro COX-1/COX-2 Inhibition Assay (Anti-inflammatory)

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC<sub>50</sub> values were calculated from the concentration-response curves.[\[3\]](#)

## VEGFR-2 Kinase Inhibition Assay (Anticancer)

The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The newly synthesized ATP is used to generate a luminescent signal. The IC<sub>50</sub> values were determined by plotting the percentage of kinase activity against the logarithm of the compound concentration.[\[5\]](#)

## In Vitro Vasorelaxant Activity (Cardiovascular)

The vasorelaxant effects of the compounds were assessed on isolated rat thoracic aortic rings. The aortic rings were suspended in organ baths containing Krebs-Henseleit solution and pre-contracted with phenylephrine. Cumulative concentration-response curves were obtained by adding the test compounds in a cumulative manner. The relaxant responses were expressed as a percentage of the pre-contraction, and EC<sub>50</sub> values were calculated.[\[9\]](#)

## Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The antimicrobial activity was determined by the twofold serial dilution method. The compounds were dissolved in DMSO to prepare stock solutions. A series of dilutions of each compound

were prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The wells were inoculated with a standardized suspension of the test microorganism. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism after incubation.[5][11]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Key SAR insights for anti-inflammatory pyridazinone derivatives.



[Click to download full resolution via product page](#)

Caption: Workflow for anticancer evaluation of pyridazinone derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scispace.com [scispace.com]
- 2. sarpublishation.com [sarpublishation.com]

- 3. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [SAR studies of 4,5-Dibromopyridazin-3(2h)-one derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296910#sar-studies-of-4-5-dibromopyridazin-3-2h-one-derivatives]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)